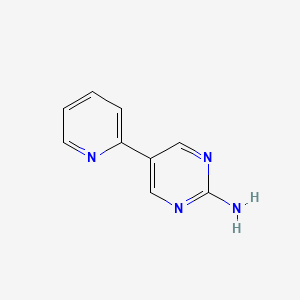
N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide, also known as FLI-06, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience. It was first synthesized in 2009 by researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies.
作用机制
The exact mechanism of action of N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is not fully understood, but it is thought to act by inhibiting the activity of a protein called Rho kinase (ROCK). ROCK is known to play a key role in regulating the cytoskeleton of cells, which is important for axonal growth and regeneration. By inhibiting ROCK activity, N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide may promote axonal growth and regeneration.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide has been found to have a number of biochemical and physiological effects. In vitro studies have shown that it promotes neurite outgrowth and axonal regeneration in a variety of neuronal cell types. In vivo studies have also shown that it promotes axonal regeneration in animal models of spinal cord injury and optic nerve injury. However, the effects of N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide on other physiological processes are not well understood.
实验室实验的优点和局限性
One of the main advantages of N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is its potential therapeutic application in the treatment of neurodegenerative diseases. Its ability to promote axonal growth and regeneration makes it an attractive candidate for further study in this area. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate interpretation of experimental results.
未来方向
There are several future directions for research on N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy in animal models of these diseases, as well as its safety and potential side effects. Another area of interest is its mechanism of action. More research is needed to fully understand how it promotes axonal growth and regeneration, and whether it has other effects on neuronal cells. Finally, there is also potential for the development of new analogs of N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide that may have improved efficacy or specificity.
合成方法
The synthesis of N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide involves several steps, starting with the reaction of 2-fluoroaniline with acetaldehyde to form 2-fluoro-N-(2-formylphenyl)acetamide. This intermediate is then reacted with cyclohexanone in the presence of sodium ethoxide to form N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide. The final product is obtained after purification by column chromatography.
科学研究应用
N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide has been shown to have potential applications in the field of neuroscience, particularly in the study of neuronal development and regeneration. It has been found to promote axonal growth and regeneration in vitro and in vivo, suggesting that it may have therapeutic potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(2-fluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c17-14-7-3-4-8-15(14)18-16(20)19-10-9-12-5-1-2-6-13(12)11-19/h1-8H,9-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZAKJDKBOGDFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823479 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-phenyl-N~3~-(3-pyridylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7469709.png)
![4-[[2-[3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B7469713.png)


![5-Methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7469730.png)
![[4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methylphenyl)methanone](/img/structure/B7469731.png)
![10-(Pyrrolidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7469735.png)
![5-bromo-N-cyclopropyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7469738.png)

![[2-[(4-Methoxyphenyl)methyl-methylamino]-2-oxoethyl] 2-(3,4-dimethylphenoxy)acetate](/img/structure/B7469748.png)

![4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine](/img/structure/B7469752.png)

![N-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469773.png)